alpha-Costic acid
Description
Classification and Chemical Structure within Sesquiterpenoids
α-Costic acid is classified as a sesquiterpenoid, a large and diverse class of natural products built from three isoprene (B109036) units, which gives them a 15-carbon skeleton. semanticscholar.org Sesquiterpenoids are known for their wide range of biological activities and complex chemical structures. semanticscholar.org α-Costic acid belongs to the eudesmane (B1671778) subgroup of sesquiterpenoids, characterized by a decalin (bicyclo[4.4.0]decane) ring system. semanticscholar.org
The chemical structure of α-Costic acid features this characteristic bicyclic core, with a carboxylic acid group and specific placement of double bonds that define its identity. cnr.it The precise arrangement of atoms and functional groups is crucial to its chemical properties and biological interactions.
Table 1: Chemical Properties of α-Costic Acid
| Property | Value |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
| CAS Number | 28399-17-9 |
Note: Data sourced from PubChem CID 6451579 nih.gov
Isomeric Forms and Structural Distinctions (e.g., α-, β-, and γ-Costic Acid)
Isomers are compounds that have the same molecular formula but different arrangements of atoms. aakash.ac.in Costic acid exists in several isomeric forms, most notably α-Costic acid, β-Costic acid, and γ-Costic acid. The distinction between these isomers lies in the position of a double bond within the molecule's structure. semanticscholar.org
α-Costic acid: Features a specific arrangement of double bonds that distinguishes it from its isomers.
β-Costic acid: Differs from the alpha isomer in the location of one of its double bonds. semanticscholar.org
γ-Costic acid: Represents another variation in the placement of the double bond. semanticscholar.orgresearchgate.net
These subtle structural differences, known as constitutional isomerism, can lead to variations in the physical, chemical, and biological properties of each isomer. aakash.ac.in For instance, the acid-induced rearrangement of germacrene A acid can lead to the formation of α-, β-, and γ-Costic acid. semanticscholar.org
Table 2: Key Isomers of Costic Acid
| Isomer | Key Structural Feature |
|---|---|
| α-Costic acid | Specific exocyclic double bond position |
| β-Costic acid | Isomeric double bond position relative to α-form |
Historical Context and Significance in Natural Product Chemistry
α-Costic acid has been identified as a significant metabolite in various plants, particularly in species belonging to the Asteraceae family, such as Dittrichia viscosa (also known as Inula viscosa). biocrick.comtandfonline.com The isolation and structural elucidation of α-Costic acid and its isomers have been a subject of research in natural product chemistry. nih.gov
Historically, the study of natural products like α-Costic acid has been pivotal in discovering new chemical entities with potential applications. The complex stereochemistry and functionality of sesquiterpenoids have presented interesting challenges and opportunities for synthetic chemists. jst.go.jp Research into α-Costic acid has contributed to a deeper understanding of sesquiterpenoid biosynthesis and the chemical diversity found in the plant kingdom. semanticscholar.org Its presence in various plant species has also prompted investigations into its ecological roles and potential biological activities. nih.gov
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.3 g/mol |
Purity |
> 95% |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of α Costic Acid
Primary Botanical Sources
The presence of α-Costic acid is well-documented in specific genera within the Asteraceae family, commonly known as the daisy or sunflower family. The principal sources are the closely related plants Dittrichia viscosa and species within the Inula genus.
Dittrichia viscosa (L.) Greuter (Asteraceae Family)
Dittrichia viscosa, also known as false yellowhead or sticky fleabane, is a significant and well-documented natural source of α-Costic acid. This perennial plant, native to the Mediterranean basin, produces a variety of secondary metabolites, with α-Costic acid being a notable component isolated from its aerial parts. Research has shown that the organic extract of Dittrichia viscosa contains α-Costic acid, which is responsible for some of the plant's biological activities. The compound is a key metabolite in this species, which has led to its investigation for various applications. It is one of several sesquiterpenoids isolated from the plant, alongside other related compounds.
Inula Species (Inula viscosa, Inula graveolens)
The genus Inula is another primary source of α-Costic acid. It is important to note that Inula viscosa is a botanical synonym for Dittrichia viscosa; therefore, literature referencing Inula viscosa as a source pertains to the same plant species discussed previously.
Studies on various Inula species have confirmed the presence of costic acid isomers. Essential oils derived from the aerial parts of Inula viscosa grown in Tunisia were found to contain α-Costic acid as the main component, constituting up to 65.4% of the oil. Furthermore, both α-Costic acid and its isomer, β-costic acid, have been isolated from the essential oils of Inula viscosa and Inula graveolens. Inula graveolens (L.) Desf., also known as stinkwort, is an annual aromatic plant from which sesquiterpene acids, including derivatives of costic acid, have been isolated. While its essential oil composition can vary significantly by region, with compounds like bornyl acetate (B1210297) often being dominant, costic acid derivatives remain recognized constituents.
Geographical Distribution and Ecological Relevance of Source Plants
The plants that produce α-Costic acid are typically hardy species adapted to specific, often challenging, environments. Their distribution and ecological roles are intertwined with their unique biochemical profiles.
Dittrichia viscosa is native to the Mediterranean region, with a range spanning Southern Europe, Western Asia, and North Africa. It is commonly found in disturbed or marginal lands, such as roadsides, abandoned fields, and riverbeds, demonstrating its character as a pioneer species. The plant thrives in arid and ruderal habitats, often forming large, dense communities. Ecologically, D. viscosa plays several important roles. It is recognized for its potential in phytoremediation, as it can accumulate heavy metals from contaminated soils. The plant also serves as a crucial host for natural enemies of agricultural pests, such as the olive fruit fly, making it beneficial in integrated pest management systems within olive groves. Furthermore, D. viscosa exhibits allelopathic properties, meaning it releases biochemicals that can inhibit the growth of nearby competing plant species. While beneficial in its native habitat, its high adaptability and prolific seed production have led to it being classified as an invasive weed in regions outside the Mediterranean, including Australia and North America.
Inula graveolens (a synonym of Dittrichia graveolens) shares a similar native distribution across the Mediterranean basin, extending east into Western Asia. It is described as a nitrophilous species, preferring nitrogen-rich soils and is typically associated with open, disturbed habitats like cultivated lands, roadsides, and overgrazed pastures. Like D. viscosa, it has expanded beyond its native range and has become naturalized in temperate areas worldwide. Its ecological relevance also includes strong allelopathic potential, with its extracts showing inhibitory effects on the seed germination and growth of various other plant species, suggesting a role in managing weed competition in agricultural settings.
Table of Botanical Sources and Distribution
| Plant Species | Common Name(s) | Family | Primary Source of α-Costic Acid? | Native Geographical Distribution | Ecological Characteristics |
| Dittrichia viscosa (syn. Inula viscosa) | False yellowhead, Sticky fleabane | Asteraceae | Yes | Mediterranean Basin (S. Europe, W. Asia, N. Africa) | Pioneer species, ruderal, allelopathic, phytoremediation potential, host for beneficial insects, invasive outside native range. |
| Inula graveolens (syn. Dittrichia graveolens) | Stinkwort, Camphor Inula | Asteraceae | Yes | Mediterranean Basin, extending to Western Asia. | Annual, nitrophilous, ruderal, allelopathic, found in disturbed habitats. |
Isolation, Purification, and Analytical Characterization Methodologies for α Costic Acid
Extraction Techniques from Plant Biomass (e.g., Dichloromethane Extraction)
The initial step in obtaining α-costic acid involves its extraction from plant material, typically the aerial parts of species like Dittrichia viscosa. chemfaces.combiocrick.com The process begins with the collection and drying of the plant biomass to remove water. The dried material is then powdered to increase the surface area for efficient solvent penetration.
Organic solvent extraction is the standard method employed. While various solvents can be used, α-costic acid demonstrates good solubility in dichloromethane, chloroform, ethyl acetate (B1210297), acetone, and DMSO. chemfaces.combiocrick.comchemfaces.com Dichloromethane is a frequently utilized solvent for this purpose. chemfaces.comncasi.org The powdered plant material is macerated or percolated with the chosen solvent, a process that may be repeated multiple times to ensure maximum yield. After extraction, the solvent, now containing the dissolved metabolites including α-costic acid, is filtered to remove solid plant debris. The resulting solution is then typically concentrated under reduced pressure to yield a crude organic extract. royalsocietypublishing.org In some protocols, a preliminary extraction with a water-methanol mixture is performed before subsequent partitioning with organic solvents. unina.itresearchgate.net
Chromatographic Purification Strategies
The crude extract obtained from the plant biomass is a complex mixture containing numerous compounds. Therefore, chromatographic techniques are essential to isolate α-costic acid to a high degree of purity.
Column chromatography is a fundamental and widely used technique for the purification of α-costic acid from the crude extract. researchgate.netscispace.com Silica (B1680970) gel is the most common stationary phase employed for this separation. royalsocietypublishing.orgnih.govnih.gov The process involves packing a glass column with silica gel and equilibrating it with a non-polar solvent. The concentrated crude extract is loaded onto the top of the silica gel column.
Separation is achieved by eluting the column with a solvent system, known as the mobile phase. Typically, a gradient of solvents with increasing polarity is used, starting with a non-polar solvent and gradually introducing a more polar one. For instance, mixtures of petroleum ether (PE) and ethyl acetate (EA) or diethyl ether and petroleum ether are common mobile phases. royalsocietypublishing.orgnih.gov Fractions are collected sequentially as the solvent runs through the column. The composition of these fractions is monitored to track the separation process.
Thin-Layer Chromatography (TLC) is a crucial analytical technique used throughout the isolation and purification of α-costic acid. royalsocietypublishing.orgnih.gov It is primarily used to monitor the progress of the column chromatography separation and to identify which collected fractions contain the target compound. researchgate.netscispace.com
TLC is performed using a plate coated with a thin layer of an adsorbent, typically silica gel. chemguide.co.ukualberta.ca Small spots of the crude extract and the various fractions from the column are applied to a baseline on the plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). ualberta.ca As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. chemguide.co.uk After development, the spots can be visualized, for example, under UV light or by staining with reagents like phosphomolybdic acid or iodine vapor. nih.govchemguide.co.uk By comparing the position of the spots from the fractions to a reference standard or to each other, fractions containing pure or enriched α-costic acid can be identified and combined for further processing. nih.gov
Column Chromatography (e.g., Silica Gel)
Spectroscopic and Spectrometric Elucidation Methods
Once α-costic acid has been purified, its chemical structure is confirmed using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's carbon framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of α-costic acid. biocrick.comresearchgate.netbeilstein-journals.orglsu.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to map out the complete atomic connectivity of the molecule. Spectroscopic data from techniques such as ¹³C-NMR, DEPT, COSY, and HMBC are often used in conjunction with proton NMR to fully characterize the molecule. nih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within the α-costic acid molecule. biocrick.comresearchgate.net The ¹H-NMR spectrum shows distinct signals for protons in different chemical environments. For instance, characteristic signals for olefinic protons (protons on carbon-carbon double bonds) typically appear in the range of δ 5.0–6.0 ppm, while signals for methyl groups are found further upfield. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons. This data is critical for confirming the eudesmane-type sesquiterpene framework of the molecule. researchgate.net
Detailed ¹H-NMR data for the closely related isomer, costic acid, provides a reference for the types of signals observed.
Table 1: ¹H-NMR Spectroscopic Data for Costic Acid
| Position | δ ¹H (ppm) | Multiplicity |
| 1 | 1.35, 1.95 | m |
| 2 | 1.70, 2.05 | m |
| 3 | 5.30 | br s |
| 5 | 1.85 | m |
| 6 | 1.45, 1.90 | m |
| 7 | 2.40 | m |
| 9 | 1.40, 2.10 | m |
| 13 | 5.45 | s |
| 13' | 6.15 | s |
| 14 | 0.85 | s |
| 15 | 1.70 | s |
| Source: Data adapted from Sofou K, et al. (2017). nih.gov | ||
| Note: The spectrum was recorded in CDCl₃. Chemical shifts (δ) are given in parts per million (ppm). Multiplicity is abbreviated as s (singlet), br s (broad singlet), and m (multiplet). |
Distortionless Enhancement by Polarization Transfer (DEPT)
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org For α-Costic acid, MS provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. researchgate.net The molecule is first ionized, often forming a radical cation (molecular ion, M⁺•), which then breaks down into smaller, characteristic fragment ions. libretexts.org For carboxylic acids, fragmentation often involves the loss of water (M-18) or the carboxyl group (M-45). researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides a highly accurate mass measurement of the parent ion, often with precision to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula of the compound. For α-Costic acid, HRESIMS analysis confirms the molecular formula as C₁₅H₂₂O₂. nih.gov
Table 2: HRESIMS Data for α-Costic Acid
| Ion | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Molecular Formula |
|---|
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like α-Costic acid. These methods measure the differential interaction of the molecule with left and right circularly polarized light. spectroscopyasia.com
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of the molecule's three-dimensional structure. scribd.com For α-Costic acid, the experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). researchgate.net A strong correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of all stereocenters in the molecule. researchgate.netchemfaces.com This approach has been successfully used to confirm the absolute stereochemistry of α-Costic acid. researchgate.netchemfaces.com
Chromatographic Quantification and Identification Techniques
Chromatographic techniques are fundamental for both the identification and quantification of α-Costic acid in complex mixtures, such as plant extracts. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and then identifies them based on their mass spectra. For the analysis of α-Costic acid, which is a carboxylic acid, derivatization is often required to convert it into a more volatile ester (e.g., a methyl ester) before injection into the GC system. lipidmaps.org The compound is then identified by its specific retention time and the fragmentation pattern in its mass spectrum. researchgate.net Quantification can be achieved by using an internal standard and creating a calibration curve. lipidmaps.orgscielo.br
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of α-Costic acid. nih.govekb.eg In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov α-Costic acid can be separated from other components in a sample and detected using a UV detector, as the conjugated system in the molecule absorbs UV light. nih.gov The retention time is used for identification, and the peak area, compared against a standard curve, is used for quantification. ekb.eg HPLC methods have been developed and validated for the reliable analysis of related compounds in various matrices. nih.gov
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds like α-Costic acid. When combined with mass spectrometry, it provides definitive identification based on the mass-to-charge ratio of fragmented ions.
Research has demonstrated the use of GC and GC-MS for the analysis of α-Costic acid in various contexts. For instance, in the analysis of essential oils from Dittrichia viscosa, α-Costic acid was identified as a major constituent. researchgate.net The chemical composition of extracts is often investigated using GC-MS, which allows for the identification of numerous compounds within a complex mixture. nih.govnih.gov
For the analysis of acidic compounds like α-Costic acid, a derivatization step is often required to increase their volatility and improve chromatographic peak shape. This typically involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) are used to derivatize fatty acids before GC-MS analysis. unipi.it
The choice of the GC column is critical for achieving good separation. Chiral columns, such as those with cyclodextrin-based stationary phases, are employed for the separation of enantiomers. royalsocietypublishing.orgroyalsocietypublishing.org Non-polar columns like those with a DB-35 MS stationary phase are also utilized for the general analysis of plant extracts. nih.gov
The operating conditions of the GC-MS system, including the temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve the best separation and detection of the target analyte. nih.govwalisongo.ac.id
Table 1: Exemplary GC and GC-MS Parameters for the Analysis of α-Costic Acid and Related Compounds
| Parameter | Instrument/Condition 1 | Instrument/Condition 2 |
| Instrument | GC-2014 SHIMADZU royalsocietypublishing.orgroyalsocietypublishing.org | Thermo GC-Trace Ultra Version: 5.0, Thermo MS DSQ II nih.gov |
| Column | JW Chiral CP-Chrasil Dex CB royalsocietypublishing.orgroyalsocietypublishing.org | DB 35 – MS Capillary Standard non-polar column (30 mm × 0.25 mm ID × 0.25 μm film) nih.gov |
| Carrier Gas | Helium royalsocietypublishing.orgroyalsocietypublishing.org | Helium nih.gov |
| Flow Rate | 1.40 ml min−1 royalsocietypublishing.orgroyalsocietypublishing.org | 1.0 ml/min nih.gov |
| Injector Temperature | Not specified | 250 °C nih.gov |
| Oven Temperature Program | Isothermal at 150°C royalsocietypublishing.orgroyalsocietypublishing.org | 60 °C for 15 min, then ramp to 280 °C at 3 min nih.gov |
| Detection | Not specified | Mass Spectrometry (MS) nih.gov |
This table presents a compilation of typical parameters and does not represent a single standardized method. Researchers should optimize conditions for their specific application.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. austinpublishinggroup.com For the analysis of α-Costic acid, reversed-phase HPLC is a common approach. mdpi.com
In one study, HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source was used to identify α-Costic acid in the n-hexane soluble fraction of Dittrichia viscosa. mdpi.com The use of a C18 column is prevalent in reversed-phase HPLC for the separation of moderately polar compounds. nih.govekb.eg
The mobile phase composition is a critical parameter in HPLC that is adjusted to achieve optimal separation. A mixture of an aqueous buffer (often with an acid modifier like formic acid or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) is typically used. nih.govekb.egnih.gov The detection of α-Costic acid can be accomplished using a UV detector, as the molecule contains a chromophore, or more specifically with a mass spectrometer for definitive identification. royalsocietypublishing.orgroyalsocietypublishing.orgmdpi.com
Chiral HPLC is also employed to separate the enantiomers of α-Costic acid and its derivatives, using columns with a chiral stationary phase. royalsocietypublishing.orgroyalsocietypublishing.org
Table 2: Exemplary HPLC Parameters for the Analysis of α-Costic Acid and Related Compounds
| Parameter | Method 1 | Method 2 |
| Instrument/Technique | HPLC with DAD and LC-MS (ESI) mdpi.com | HPLC royalsocietypublishing.orgroyalsocietypublishing.org |
| Column | Not specified, but analysis of an n-hexane fraction suggests a normal or reversed-phase column. mdpi.com | DAICEL columns with chiral static phase (Chiralpak AS-H) royalsocietypublishing.orgroyalsocietypublishing.org |
| Mobile Phase | Not explicitly stated for costic acid, but a gradient system of water with formic acid and acetonitrile with formic acid was used for the overall extract analysis. nih.gov | Hexane royalsocietypublishing.orgroyalsocietypublishing.org |
| Flow Rate | Not specified | Not specified |
| Detection | DAD (λ = 206 and 254 nm), MS (ESI in positive and negative modes) mdpi.com | UV detection at 240 nm royalsocietypublishing.orgroyalsocietypublishing.org |
This table presents a compilation of typical parameters and does not represent a single standardized method. Researchers should optimize conditions for their specific application.
Biosynthetic Pathways of α Costic Acid
Identification of Key Biosynthetic Precursors (e.g., β-Selinene, Germacrene Acid)
The biosynthesis of α-costic acid, a sesquiterpenoid belonging to the eudesmane (B1671778) class, begins with farnesyl diphosphate (B83284) (FPP), the universal precursor for all sesquiterpenes. The pathway to α-costic acid proceeds through several crucial intermediates, with (+)-germacrene A and its oxidized derivative, germacrene A acid, being central to the process.
The first dedicated step involves the cyclization of FPP into (+)-germacrene A, a reaction mediated by the enzyme (+)-germacrene A synthase (GAS). nih.govgoogle.com This enzyme has been identified and studied in chicory (Cichorium intybus), a plant rich in sesquiterpene lactones. nih.gov (+)-Germacrene A is a pivotal intermediate in the formation of numerous sesquiterpenes. frontiersin.orgsci-hub.se Although it can be unstable, prone to rearrangements into compounds like β-elemene under heat or α-selinene and β-selinene in acidic conditions, it is released by the synthase in chicory to undergo further enzymatic modifications. nih.govsci-hub.se
The subsequent key precursor is germacra-1(10),4,11(13)-trien-12-oic acid, commonly known as germacrene A acid. nih.gov It is synthesized from (+)-germacrene A via a three-step oxidation of its isopropenyl side chain. nih.govtandfonline.com This oxidative sequence generates germacra-1(10),4,11(13)-trien-12-ol (B1261682) (germacrene A alcohol) and germacra-1(10),4,11(13)-trien-12-al (B1264113) (germacrene A aldehyde) as metabolic intermediates. nih.govtandfonline.com
Germacrene A acid stands as a critical branch point. It can undergo an acid-induced skeletal rearrangement to form the eudesmane framework characteristic of costic acids, including α-costic acid. tandfonline.commdpi.com This rearrangement has been documented in heterologous expression systems such as Nicotiana benthamiana and unbuffered yeast cultures, which suggests it may also be a naturally occurring process within the cell. tandfonline.com
While β-selinene is also a eudesmane sesquiterpene derived from FPP, its biosynthesis follows a related but distinct path. The enzymatic protonation of the germacrene A intermediate can lead to a eudesmane carbocation, which upon deprotonation yields β-selinene. oup.com This shows that while they share an early biosynthetic origin, the primary route to α-costic acid involves the oxidation of the germacrene A skeleton to germacrene A acid, which is then followed by rearrangement. tandfonline.commdpi.com
Table 1: Key Precursors in α-Costic Acid Biosynthesis
| Precursor Name | Class | Role |
|---|---|---|
| Farnesyl Diphosphate (FPP) | Isoprenoid | Universal precursor for sesquiterpenes. |
| (+)-Germacrene A | Sesquiterpene (Germacrane) | Product of FPP cyclization; precursor to Germacrene A acid. nih.govfrontiersin.org |
| Germacra-1(10),4,11(13)-trien-12-oic acid (Germacrene A acid) | Sesquiterpenoid (Germacrane) | Key intermediate; undergoes rearrangement to form the eudesmane skeleton of costic acids. tandfonline.commdpi.com |
Enzymatic Transformations and Metabolic Intermediates (e.g., Role of Cytochrome P450-Catalyzed Reactions)
The transformation of the hydrocarbon precursor (+)-germacrene A into α-costic acid is driven by a series of enzymatic reactions, in which cytochrome P450 monooxygenases (CYPs) play a defining role.
The conversion of (+)-germacrene A to germacrene A acid is a multi-step oxidation. The initial hydroxylation of the isopropenyl side chain of (+)-germacrene A to yield germacra-1(10),4,11(13)-trien-12-ol is catalyzed by the cytochrome P450 enzyme (+)-germacrene A hydroxylase. nih.gov The identity of this enzyme as a CYP is supported by its requirement for NADPH and O₂, its inhibition by carbon monoxide (an effect reversible by blue light), and its sensitivity to known P450 inhibitors. nih.gov The subsequent oxidations of the alcohol to an aldehyde and then to germacrene A acid are carried out by NADP⁺-dependent dehydrogenases. nih.gov This entire three-step oxidation can also be performed by a single multifunctional P450 enzyme from the CYP71AV family, known as germacrene A oxidase (GAO). tandfonline.comajol.info
The formation of α-costic acid from germacrene A acid necessitates a skeletal rearrangement from a germacrane (B1241064) to a eudesmane structure. tandfonline.commdpi.com While this can happen spontaneously under acidic conditions, there is also evidence of enzymatic control. tandfonline.commdpi.com Studies involving the co-expression of germacrene A synthase with P450 enzymes from Tanacetum cinerariifolium, namely germacrene A oxidase (TcGAO) and costunolide (B1669451) synthase (TcCOS), in yeast led to the production of both α- and γ-costic acid isomers. ajol.info This finding illustrates that a specific combination of P450 enzymes can catalyze the formation of costic acids.
The related sesquiterpene lactone, (+)-costunolide, is also synthesized from germacrene A acid, a reaction catalyzed by (+)-costunolide synthase, another P450 enzyme. nih.govoup.comnih.govoup.com This enzyme performs a 6α-hydroxylation of germacrene A acid, which is followed by spontaneous lactonization to create the γ-lactone ring of costunolide. nih.govresearchgate.net The enzymes in this pathway underscore the central function of CYPs in the modification of the germacrene A acid intermediate.
Table 2: Key Enzymes and Transformations in α-Costic Acid Biosynthesis
| Enzyme | Enzyme Class | Transformation | Substrate → Product |
|---|---|---|---|
| (+)-Germacrene A Synthase (GAS) | Sesquiterpene Synthase | Cyclization | Farnesyl Diphosphate → (+)-Germacrene A nih.gov |
| (+)-Germacrene A Hydroxylase / Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71AV family) | Hydroxylation / Three-step oxidation | (+)-Germacrene A → Germacrene A alcohol / Germacrene A acid nih.govtandfonline.com |
| Sesquiterpenoid Dehydrogenases | Dehydrogenase | Oxidation | Germacrene A alcohol → Germacrene A aldehyde → Germacrene A acid nih.gov |
| Costunolide Synthase (COS) | Cytochrome P450 (CYP71BL family) | Hydroxylation (in concert with GAO, can lead to costic acid formation) | Germacrene A → α-Costic acid / γ-Costic acid ajol.info |
Comparative Biosynthesis with Related Sesquiterpenoids (e.g., Costunolide, Dihydrocostunolide, Leucodin)
The biosynthetic pathway of α-costic acid is closely interwoven with the pathways of other prominent sesquiterpenoids, especially the sesquiterpene lactones. Germacrene A acid acts as a shared precursor and a major metabolic branch point. tandfonline.commdpi.comnih.gov
Costunolide: The synthesis of (+)-costunolide, a germacranolide-type sesquiterpene lactone, is a major pathway that diverges from the germacrene A acid intermediate. This conversion is catalyzed by the cytochrome P450 enzyme (+)-costunolide synthase (COS), which hydroxylates germacrene A acid at the C6-position, forming an unstable intermediate that spontaneously undergoes lactonization. nih.govoup.comresearchgate.net Thus, the biosynthesis of costic acids and costunolide represent competing pathways from the same precursor. The former involves a skeletal rearrangement to a eudesmane, while the latter involves hydroxylation and lactonization that preserves the germacrane skeleton. tandfonline.com
Dihydrocostunolide and Leucodin: (+)-Costunolide is itself a key intermediate that serves as a branching point for the synthesis of a wide variety of sesquiterpene lactones, including eudesmanolides and guaianolides. nih.govoup.comresearchgate.net
11(S),13-Dihydrocostunolide: This compound is produced from (+)-costunolide via a reduction reaction catalyzed by an enoate reductase. This step requires NADPH but does not involve a cytochrome P450 enzyme. nih.gov
Leucodin: The formation of leucodin, a guaianolide, from (+)-costunolide is a more intricate transformation involving the cyclization of the germacrane ring. This reaction is oxygen-dependent and is inhibited by P450 inhibitors, which indicates the involvement of at least one cytochrome P450 enzyme in converting the germacranolide skeleton of costunolide to the guaianolide structure of leucodin. nih.govnih.govoup.com
Mentioned Chemical Compounds
Chemical Synthesis and Derivatization Strategies of α Costic Acid
Total Synthetic Approaches
The complete synthesis of α-costic acid, a sesquiterpene carboxylic acid, has been a subject of interest due to its biological activities. nih.gov These synthetic routes often aim to construct the characteristic eudesmane (B1671778) skeleton with high stereocontrol.
Enantioselective Total Synthesis from (R)-Carvone
The initial steps focus on establishing the quaternary chiral center at the C10 position. nih.gov This is achieved through a conjugate reduction of (R)-carvone, followed by a diastereoselective Michael addition. nih.gov The subsequent steps involve the formation of a double bond via a Bamford–Stevens reaction and homologation of the side chain. nih.gov
Radical Cyclization as a Key Synthetic Step
A crucial transformation in the synthesis of α-costic acid from (R)-carvone is a radical cyclization reaction. nih.govjst.go.jpoup.com This key step is employed to construct the decalone framework of the molecule. nih.govjst.go.jp The reaction involves the use of a selenoester derivative which, upon treatment with tri-n-butyltin hydride (n-Bu3SnH) and 2,2′-azobis(isobutyronitrile) (AIBN), undergoes cyclization to form the desired cis-fused decalone. nih.gov This intermediate is then isomerized to the more stable trans-decalone, which is a precursor to β-selinene and subsequently, α-costic acid. nih.gov
Comparative Analysis of Synthetic Routes
Different strategies have been developed for the synthesis of costic acid isomers. Besides the total synthesis from (R)-carvone, other approaches include oxidation of β-selinene and methods involving Robinson annulation. Each route presents distinct advantages and limitations.
| Method | Number of Steps | Overall Yield (%) | Key Advantage | Limitation |
| (R)-Carvone Total Synthesis | 16 | 4.8 | High enantiopurity | Low scalability |
| β-Selinene Oxidation | 12 | 6.2 | Shorter reaction sequence | Precursor availability |
| Robinson Annulation | 14 | 3.1 | Modular design | Requires additional functionalization |
Table 1. A comparative look at different synthetic pathways to produce costic acid. nih.gov
Semisynthetic Transformations and Analogue Generation
Semisynthetic modifications of α-costic acid are valuable for generating structural analogues and exploring structure-activity relationships. These transformations often target the double bonds or the carboxylic acid moiety.
Conversion to γ-Costic Acid and other Isomers
α-Costic acid can be converted to its isomers, such as β-costic acid and γ-costic acid. mdpi.com This isomerization can be induced under acidic conditions, leading to a shift in the position of the double bonds within the eudesmane framework. mdpi.com For instance, acid-induced rearrangement of germacrene A acid can yield a mixture of α-, β-, and γ-costic acids. mdpi.com The separation of these closely related isomers can be challenging, sometimes requiring chiral chromatography. mdpi.com
Synthesis of Oxygenated Derivatives (e.g., Vicinal Diols)
The double bonds in the α-costic acid structure are amenable to oxidation, leading to the formation of oxygenated derivatives like vicinal diols. researchgate.netresearchgate.net The synthesis of these diols can be achieved by first converting α-costic acid to its methyl ester, which is then subjected to oxidation. researchgate.netresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO4) or a combination of iodine and tert-butyl hydroperoxide (I2/t-BuOOH) have been effectively used to transform the double bonds into vicinal diols. researchgate.netresearchgate.net This method allows for the regioselective synthesis of these oxygenated analogues. researchgate.net
Preparation of Eudesmane Derivatives
The retrosynthetic analysis indicates that (+)-costic acid, (+)-costal, and (+)-costol can all be derived from the eudesmane-type hydrocarbon (+)-β-selinene through stepwise oxidation at the C12 position. nih.gov This common intermediate, (+)-β-selinene, is accessible from a selenoester intermediate via radical cyclization and subsequent Wittig olefination. nih.gov The synthesis has also produced other related natural products like (+)-costal, (+)-costol, and (+)-β-selinene. nih.gov
Furthermore, α-isocostic acid, readily isolated in large quantities from Dittrichia viscosa, serves as a valuable starting material for the efficient synthesis of various new and known eudesmane acids. This approach has led to the creation of derivatives such as 3,4-epoxy-α-eudesma-12-oic acid and 3-oxo-4-dehydroeudesma-12-oic acid. The modification of α-isocostic acid, an isomer of α-costic acid, highlights a practical route to diversify the eudesmane scaffold. benthamdirect.comingentaconnect.com
Table 1: Synthesis of Eudesmane Derivatives from (R)-Carvone nih.gov
| Target Compound | Starting Material | Key Intermediate | Number of Steps | Overall Yield |
| (+)-Costic acid | (R)-Carvone | Selenoester 5 | 16 | 4.8% |
| (+)-Costal | (R)-Carvone | Selenoester 5 | - | - |
| (+)-Costol | (R)-Carvone | Selenoester 5 | - | - |
| (+)-β-Selinene | (R)-Carvone | Selenoester 5 | - | - |
Design and Synthesis of Hybrid Analogues (e.g., with Oxalic Acid moieties)
A novel strategy in the derivatization of costic acid involves creating hybrid molecules that incorporate structural features from other biologically active compounds. royalsocietypublishing.orgnih.gov A notable example is the design and synthesis of a hybrid that combines the bicyclic framework of costic acid with the dicarboxylic acid feature of oxalic acid. royalsocietypublishing.orgnih.govroyalsocietypublishing.org Both costic acid and oxalic acid exhibit acaricidal activity against the bee parasite Varroa destructor, and it was hypothesized that a hybrid compound could demonstrate enhanced potency. royalsocietypublishing.orgnih.gov
The synthesis of this hybrid analogue was achieved through classic, well-established chemical methods, resulting in an enantioselectively prepared product. royalsocietypublishing.org This new molecule bears the trans-decalin system characteristic of costic acid and a bis-carboxylic side chain inspired by oxalic acid. royalsocietypublishing.orgnih.gov The synthetic route involved a Robinson cyclization of 2-methylcyclohexanone (B44802) with methyl vinyl ketone to form a bicyclic enone, followed by hydrogenation. Research has shown that this synthetic hybrid, which merges the structural specificity of costic acid with the chelation properties of oxalic acid, can exhibit enhanced efficacy. royalsocietypublishing.org
The successful synthesis of this costic acid-oxalic acid hybrid provides a structural framework for a new series of potential acaricidal agents and demonstrates a valuable strategy for preparing congeners of bioactive natural products. royalsocietypublishing.orgnih.govresearchgate.net
Table 2: Key Synthetic Steps for a Costic Acid-Oxalic Acid Hybrid Analogue royalsocietypublishing.orgroyalsocietypublishing.org
| Step | Reaction | Reactants | Key Transformation | Yield |
| 1 | Robinson Annulation | 2-Methylcyclohexanone, Methyl vinyl ketone | Formation of a bicyclic enone | - |
| 2 | Hydrogenation | Bicyclic enone, H₂, PtO₂ | Saturation of exocyclic double bond | 98% |
| 3 | Enantioselective steps | (S)-(−)-α-methylbenzylamine | Diastereoselective and enantioselective synthesis | - |
| 4 | Final Product Formation | - | Creation of a bis-carboxylic side chain | 98% (final step) royalsocietypublishing.org |
Preclinical Investigation of Biological Activities and Molecular Mechanisms of α Costic Acid
Phytotoxic Activity and Mechanisms in Plant Systems
Inhibition of Seedling Growth and Induction of Chlorosis and Necrotic Lesions in Solanum lycopersicum
Oxidative Stress Induction: Reactive Oxygen Species (ROS) Production, Hydrogen Peroxide (H₂O₂) Overproduction, Singlet Oxygen Generation
Cellular and Subcellular Effects: Ion Leakage, Chlorophyll (B73375) Depletion, Membrane Lipid Peroxidation, Vacuole Disintegration, Autophagosome Formation
Impact on Mitochondrial Function and Chloroplast Integrity
Effects on Parasitic Plant Seed Germination (Orobanche crenata, Cuscuta campestris)
The effects of α-Costic acid on the seed germination of parasitic plants are complex and species-dependent. In studies evaluating its impact on crenate broomrape (Orobanche crenata) and field dodder (Cuscuta campestris), α-Costic acid exhibited a suppressive effect on the seed germination of Cuscuta campestris. chemfaces.comacs.orgbiocrick.comresearchgate.net In contrast, it had a stimulating action on the seed germination of Orobanche crenata. chemfaces.comacs.orgbiocrick.comresearchgate.net This differential activity suggests a potential for targeted applications in the management of specific parasitic weeds.
Acaricidal Activity against Arthropod Pests
Beyond its phytotoxic properties, α-Costic acid has demonstrated significant acaricidal activity against various arthropod pests. It has been identified as one of the primary compounds responsible for the toxic effects of Dittrichia viscosa extracts on the honey bee parasite Varroa destructor. chemfaces.comnih.gov Notably, α-Costic acid has been shown to be effective against this mite without causing harm to the honey bees themselves. chemfaces.comnih.gov
Furthermore, research has highlighted its potential against the cattle tick, Rhipicephalus (Boophilus) annulatus. In laboratory bioassays, α-Costic acid, along with inuloxin A, impacted the egg hatch rate and caused high larval mortality of this ectoparasite. researchgate.net Studies have also reported complete adult mortality of certain pests at specific concentrations. researchgate.net This broad-spectrum acaricidal activity positions α-Costic acid as a promising candidate for the development of biopesticides for both agricultural and veterinary applications. researchgate.netuady.mx
Data Tables
Table 1: Phytotoxic Effects of α-Costic Acid on Solanum lycopersicum
| Parameter | Observed Effect | References |
| Seedling Growth | Inhibition | researchgate.net, nih.gov, citedrive.com |
| Leaf Appearance | Chlorosis and Necrotic Lesions | researchgate.net, nih.gov, citedrive.com |
| Oxidative Stress | Induction | researchgate.net, nih.gov, citedrive.com |
| Reactive Oxygen Species | H₂O₂ and Singlet Oxygen Overproduction | researchgate.net, nih.gov, citedrive.com |
| Cellular Integrity | Increased Ion Leakage | researchgate.net, nih.gov, citedrive.com |
| Chlorophyll Content | Depletion | researchgate.net, nih.gov, citedrive.com |
| Membrane Damage | Lipid Peroxidation | researchgate.net, nih.gov, citedrive.com |
| Subcellular Organelles | Vacuole Disintegration, Autophagosome Formation | researchgate.net, nih.gov, citedrive.com |
| Mitochondrial Function | Network Disruption, ROS Overproduction | researchgate.net, nih.gov, citedrive.com |
| Chloroplast Integrity | Singlet Oxygen Overproduction | researchgate.net, nih.gov, citedrive.com |
Table 2: Effects of α-Costic Acid on Parasitic Plant Seed Germination
| Parasitic Plant Species | Effect on Seed Germination | References |
| Orobanche crenata (Crenate Broomrape) | Stimulating | chemfaces.com, acs.org, biocrick.com |
| Cuscuta campestris (Field Dodder) | Suppressive | chemfaces.com, acs.org, biocrick.com |
Table 3: Acaricidal Activity of α-Costic Acid
| Arthropod Pest | Observed Effect | References |
| Varroa destructor (Honey Bee Mite) | Acaricidal activity without harming honey bees | chemfaces.com, nih.gov |
| Rhipicephalus (Boophilus) annulatus (Cattle Tick) | Impact on egg hatch rate and high larval mortality | researchgate.net |
Efficacy against Varroa destructor
Alpha-Costic acid (α-Costic acid), a sesquiterpene isolated from the Mediterranean plant Dittrichia viscosa, has demonstrated significant acaricidal properties against Varroa destructor, a parasitic mite that poses a major threat to honey bee (Apis mellifera) colonies. tandfonline.comresearchgate.netnih.gov Research has identified α-Costic acid as one of the primary compounds responsible for the toxic effects of the plant's crude extract on this mite species. tandfonline.comnih.govunina.it
In laboratory bioassays, α-Costic acid has shown a clear and potent acaricidal response. When Varroa mites were exposed to a 1 mg/mL concentration of α-Costic acid, a mortality rate greater than 90% was observed. unina.it This high efficacy highlights its potential as a natural compound for controlling Varroa infestations in bee colonies. tandfonline.comnih.gov Some studies have also noted that α-Costic acid can effectively knock down the mites, a crucial aspect of its control capabilities. chemfaces.com Field tests using extracts of Dittichia viscosa, where costic acid is a major component, resulted in a miticide effect of 80% without apparent harm to the bees. chemfaces.com
| Concentration | Observed Effect | Mortality Rate | Source |
|---|---|---|---|
| 1 mg/mL | Clear acaricidal response and toxic effect | > 90% | unina.it |
| Not Specified | Identified as the compound responsible for acaricidal activity | Field test efficacy of 80% (for plant extract) | chemfaces.com |
Selective Toxicity Profile towards Target Pests vs. Beneficial Organisms (e.g., Honey Bees)
A critical aspect of any treatment for honey bee pests is its safety for the bees themselves. Research into α-Costic acid has revealed a promising selective toxicity profile. Studies have consistently shown that while the compound is highly effective against the Varroa destructor mite, it does not exhibit toxic effects on honey bees at the same concentrations. tandfonline.comresearchgate.netnih.gov
Specifically, at a concentration of 1 mg/mL, which is potent enough to cause high mortality in Varroa mites, no adverse effects were recorded for honey bees. tandfonline.comresearchgate.netnih.govunina.it This selectivity is a significant advantage, suggesting that α-Costic acid could be developed into a safe and effective biopesticide for managing varroosis in honey bee colonies without harming the beneficial insects. chemfaces.commdpi.com The lack of toxicity to human umbilical vein endothelial cells (HUVEC) at concentrations up to 230 μM further underscores its potential as a safe treatment agent. mdpi.comnih.govoaepublish.com
Proposed Molecular Mechanisms of Parasite Physiological Disruption
While the precise molecular mechanisms underlying the acaricidal action of α-Costic acid against Varroa destructor are still being fully elucidated, research points to key structural features of the molecule that are essential for its biological activity. The compound is believed to function by disrupting the physiological processes of the parasite, ultimately leading to its death.
Structure-activity relationship studies have provided important insights. The free carboxylic acid group on the α-Costic acid molecule appears to be crucial for its toxicity to the mites. unina.it When this carboxylic group was chemically modified into its methyl ester form, a significant decrease in mite mortality was observed, indicating the essential role of the free acid in imparting the acaricidal activity. unina.it Furthermore, the bicyclic carbon framework of the eudesmane (B1671778) skeleton is considered fundamental to its bioactivity. researchgate.net The fact that its isomer, β-Costic acid, also exhibits acaricidal properties supports the idea that this core structure is a key requirement for its effect against the Varroa mite. researchgate.netresearchgate.net
Antimicrobial Spectrum and Action
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, Streptococcus faecalis)
This compound has been investigated for its antibacterial properties against a range of pathogenic bacteria. In vitro and in silico studies have demonstrated its potential as an antibacterial agent.
Research has shown that α-Costic acid exhibits inhibitory activity against several bacterial strains. tandfonline.com Strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli ATCC were found to be particularly sensitive to α-Costic acid, which caused high levels of inhibition. researchgate.net While some studies on essential oils from Dittrichia viscosa have reported activity against these bacteria, those oils contain a mixture of compounds, including various costic acid isomers, not just the alpha form. researchgate.netresearchgate.netscholarsresearchlibrary.com Other research has noted that "costic acids" in general possess bactericidal effects against Staphylococcus epidermidis and Streptococcus faecalis. [15 from previous search]
| Bacterial Species | Observed Activity | Source |
|---|---|---|
| Staphylococcus aureus | High inhibition; sensitive to the compound | researchgate.net |
| Escherichia coli | High inhibition; sensitive to the compound | researchgate.net |
| Pseudomonas aeruginosa | High inhibition; sensitive to the compound | researchgate.net |
| Staphylococcus epidermidis | Bactericidal effect reported for "costic acids" | [15 from previous search] |
| Streptococcus faecalis | Bactericidal effect reported for "costic acids" | [15 from previous search] |
Antifungal Efficacy (e.g., against Aspergillus niger, Penicillium roqueforti)
This compound has demonstrated notable antifungal properties, positioning it as a potential natural biocide for controlling fungal growth. chemfaces.comchemfaces.com Its efficacy has been specifically evaluated against common food spoilage molds such as Aspergillus niger and Penicillium roqueforti. nih.govresearchgate.net
In studies assessing its antimold activity, α-Costic acid was identified as one of the most promising metabolites for inhibiting these fungal strains. nih.govchemfaces.com Research showed that it could inhibit the growth of both P. roqueforti and A. niger by more than 60% relative to a control after 72 hours of incubation, with this activity persisting at 96 hours. chemfaces.com The minimum inhibitory concentration (MIC90) value for A. niger was determined to be 0.2 mg/mL at 48 hours. chemfaces.com These findings suggest its potential use in applications such as intelligent food packaging to prevent mold contamination. nih.govunina.itresearchgate.net
| Fungal Species | Observed Effect | MIC90 Value | Source |
|---|---|---|---|
| Aspergillus niger | >60% growth inhibition at 72h | 0.2 mg/mL at 48h | chemfaces.com |
| Penicillium roqueforti | >60% growth inhibition at 72h | Higher than ungeremine | chemfaces.com |
Antiparasitic Efficacy (e.g., against Rhipicephalus annulatus eggs)
Beyond its effects on mites, the antiparasitic activity of α-Costic acid extends to other ectoparasites, such as the cattle tick Rhipicephalus annulatus. researchgate.net This tick is a significant vector for diseases in livestock, and resistance to chemical acaricides is a growing problem. researchgate.net
In vitro bioassays have demonstrated the efficacy of α-Costic acid against the egg stage of R. annulatus. researchgate.net The application of the compound had a significant impact on the hatch rate of the tick eggs and resulted in a larval mortality rate exceeding 80%. researchgate.net The timing of the application on the eggs appeared to influence the hatch rate and subsequent larval mortality. researchgate.net These results point to the potential of α-Costic acid as a natural biopesticide for the control of this important cattle tick. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of α Costic Acid and Its Analogues
Influence of Isomeric Variations on Bioactivity (e.g., α- vs. β- vs. γ-Costic Acid)
The positioning of the exocyclic double bond in the costic acid molecule significantly influences its biological activity. The three main isomers, α-Costic acid, β-Costic acid, and γ-Costic acid, differ in the location of this double bond, leading to variations in their biological profiles.
Research on the contact toxicity of costic acid isomers against the granary weevil, Sitophilus granarius, revealed a direct correlation between the concentration of α- and γ-Costic acid and insect mortality. researchgate.net Fractions of an n-hexane extract from Dittrichia viscosa containing higher amounts of both α- and γ-Costic acid exhibited greater toxicity. researchgate.net While this particular study did not isolate and test each isomer individually, it strongly suggests that the presence and concentration of these isomers are key to the observed insecticidal effects. researchgate.net Another study identified α- and γ-Costic acid as the two major peaks in active subfractions of a D. viscosa extract that showed high contact toxicity to the same pest. researchgate.net
Furthermore, the isomeric form can dictate the type of biological response. For instance, α-Costic acid has been shown to have a suppressive effect on the seed germination of field dodder (Cuscuta campestris), whereas it stimulates the germination of crenate broomrape (Orobanche crenata). This differential activity underscores the subtle yet critical role of the double bond's position in receptor binding and subsequent biological outcomes.
While direct comparative studies on the bioactivity of all three isomers are not extensively documented in the readily available literature, the existing evidence points towards the position of the exocyclic double bond as a critical determinant of both the potency and the nature of the biological activity of costic acid isomers.
Table 1: Bioactivity of Costic Acid Isomers
| Compound | Isomer | Double Bond Position | Observed Bioactivity |
|---|---|---|---|
| α-Costic acid | α | Exocyclic to the cyclohexane (B81311) ring at C4 | Insecticidal against Sitophilus granarius researchgate.net, Suppressive effect on Cuscuta campestris seed germination, Stimulatory effect on Orobanche crenata seed germination |
| β-Costic acid | β | Endocyclic within the cyclohexane ring | Acaricidal activity against Varroa destructor medchemexpress.com |
| γ-Costic acid | γ | Exocyclic to the cyclopentane (B165970) ring | Insecticidal against Sitophilus granarius researchgate.net, Antifeedant and cytotoxic against Leptinotarsa decemlineata medchemexpress.com |
Correlations between Specific Structural Motifs and Observed Biological Effects
The bioactivity of α-Costic acid and its analogues is not solely dependent on the isomeric form but is also heavily influenced by specific structural motifs within the eudesmane (B1671778) skeleton.
The α-methylene-γ-lactone moiety is a well-established toxophore in many sesquiterpene lactones, contributing significantly to their biological activities, including cytotoxic, anti-inflammatory, and antitumor effects. mdpi.commdpi.com This reactive group can undergo Michael-type addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the alkylation of enzymes and other target proteins. mdpi.com This covalent modification can disrupt protein function and trigger a cascade of cellular events. Studies on eudesmane derivatives have demonstrated that the presence of the α-methylene-γ-lactone group is essential for promoting the ectodomain shedding of TNF-R1, a key process in inflammatory responses. mdpi.com The removal or saturation of this exocyclic methylene (B1212753) group often leads to a significant reduction or complete loss of bioactivity. lsu.edu
The presence and position of hydroxyl groups on the eudesmane scaffold also play a crucial role in modulating phytotoxicity. SAR studies on eudesmanolides have shown that the hydroxylation of the A-ring and at the C-13 position can significantly influence the level of phytotoxic activity. nih.gov For example, the absence of a hydroxyl group at C-5 in eudesmane-type sesquiterpenoids has been found to strengthen their inhibitory activities against certain weeds. nih.gov The number and stereochemistry of these hydroxyl groups can affect the molecule's polarity, solubility, and ability to form hydrogen bonds with target receptors, thereby altering its biological effect.
The presence of an unsaturated carbonyl group is another critical feature for the bioactivity of many sesquiterpenoids. nih.gov This feature, often found in conjunction with the α-methylene-γ-lactone ring, enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and increasing its potential to interact with biological targets.
Table 2: Structure-Activity Correlations of α-Costic Acid and Analogues
| Structural Motif | Influence on Bioactivity | Example of Activity |
|---|---|---|
| Exocyclic methylene group (Isomeric position) | Differentiates the biological activity and target specificity between α-, β-, and γ-isomers. | Insecticidal, Phytotoxic researchgate.net |
| α-methylene-γ-lactone | Acts as a reactive center (Michael acceptor), crucial for covalent bonding with biological targets. | Cytotoxic, Anti-inflammatory mdpi.commdpi.com |
| Hydroxyl groups (Position and number) | Modulates polarity, solubility, and receptor binding affinity. | Phytotoxic nih.govnih.gov |
| Unsaturated carbonyl group | Enhances electrophilicity and reactivity towards nucleophiles. | Phytotoxic nih.gov |
Identification of Key Pharmacophores Essential for Target Activities
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For α-Costic acid and its analogues, the key pharmacophoric features can be inferred from SAR studies, even in the absence of explicit pharmacophore modeling for every specific activity.
For antifungal activity , the pharmacophore likely includes:
A hydrophobic core provided by the eudesmane skeleton, which facilitates passage through the fungal cell membrane.
A hydrogen bond acceptor feature, represented by the carbonyl oxygen of the carboxylic acid or lactone ring.
An electrophilic center , primarily the β-carbon of the exocyclic α,β-unsaturated carbonyl system (the α-methylene group), which can act as a Michael acceptor. This is a critical feature for covalent interaction with fungal enzymes or proteins.
While a specific pharmacophore model for the antifungal activity of α-Costic acid has not been explicitly published, general pharmacophore models for fungal N-myristoyl transferase inhibitors often include hydrophobic regions and hydrogen bond acceptors, which are present in the α-Costic acid structure. nih.gov
For phytotoxic and insecticidal activities , the pharmacophore appears to be more complex and may involve a combination of features:
The eudesmane scaffold itself, which provides a specific three-dimensional shape for binding to the target site.
The exocyclic methylene group , with its precise location in the α-isomer, being critical for specific interactions.
The carboxylic acid group , which can act as a hydrogen bond donor and acceptor, and its state of ionization can influence transport and binding.
The identification of these key pharmacophoric features is essential for the rational design of new derivatives of α-Costic acid with enhanced and more selective biological activities for potential applications in agriculture and medicine.
Computational Chemistry and in Silico Approaches for α Costic Acid Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely applied in the study of natural products like α-Costic acid to determine molecular properties with high accuracy. researchgate.netaphrc.org
The optimization of molecular geometry is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. q-chem.com For α-Costic acid, its molecular geometry has been optimized using DFT calculations. researchgate.nettandfonline.com This process is typically followed by a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of imaginary frequencies. faccts.degoogle.com
Research on α-Costic acid has employed DFT methods, specifically using the B3LYP functional with a 6-31G* basis set, to compute its optimized molecular geometry and vibrational frequencies. researchgate.net The results of these calculations have shown a strong correlation between the theoretical and experimental data for geometrical parameters such as bond lengths and angles. researchgate.net This agreement validates the computational model and provides a reliable theoretical framework for understanding the molecule's structural characteristics. aphrc.org
Table 1: DFT Application in Structural Analysis of α-Costic Acid
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Molecular Geometry Optimization | Calculation of the stable 3D structure of α-Costic acid. | researchgate.net |
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. DFT is used to calculate these properties, with a particular focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The HOMO energy level is associated with a molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. scielo.brresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. scielo.br A smaller gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In the case of α-Costic acid, frontier orbital analysis was performed at the DFT B3LYP/6-31G* level of theory to investigate charge transfer within the molecule. researchgate.net Such calculations are fundamental to predicting how α-Costic acid might interact with biological macromolecules. researchgate.net While specific energy values require consultation of the primary literature, the purpose of the analysis was to elucidate the molecule's reactivity profile.
Table 2: Electronic Properties of α-Costic Acid Investigated by DFT
| Property | Significance | Method | Reference |
|---|---|---|---|
| HOMO-LUMO | Determines intramolecular charge transfer, chemical reactivity, and kinetic stability. | DFT (B3LYP/6-31G*) | researchgate.net |
Molecular Geometry Optimization and Vibrational Frequency Analysis
Molecular Docking Simulations for Target Identification and Ligand-Protein Interaction Analysis (e.g., FtsA, LasR, DNA Polymerase III)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as α-Costic acid) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. rjptonline.orgnih.gov This method is instrumental in identifying potential biological targets for a compound and analyzing the specific interactions that stabilize the ligand-protein complex.
In silico studies on α-Costic acid have utilized molecular docking to assess its potential as an inhibitor of specific bacterial proteins. researchgate.netaphrc.orgnih.gov These investigations aimed to provide a molecular basis for the observed antibacterial activity of the compound. aphrc.orgnih.gov The selected protein targets—FtsA, LasR, and DNA Polymerase III—are crucial for the survival and virulence of various pathogenic bacteria. researchgate.netnih.gov
FtsA (Filamenting temperature-sensitive protein A): A key protein involved in bacterial cell division.
LasR (LasR protein): A transcriptional regulator involved in the quorum-sensing system of Pseudomonas aeruginosa, which controls the expression of virulence factors.
DNA Polymerase III: The primary enzyme complex involved in prokaryotic DNA replication. nih.gov
The docking simulations evaluated the binding affinity of α-Costic acid to the active sites of these proteins, providing insights into its potential inhibitory action. researchgate.netnih.gov The results of these in silico analyses complement in vitro antibacterial tests against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. aphrc.orgnih.gov
Table 3: Molecular Docking Targets for α-Costic Acid
| Protein Target | Function | Associated Bacteria (Example) | Purpose of Docking | Reference |
|---|---|---|---|---|
| FtsA | Bacterial cell division | Escherichia coli, Staphylococcus aureus | To evaluate inhibitory potential against cell division. | researchgate.netaphrc.orgnih.gov |
| LasR | Quorum sensing, virulence factor regulation | Pseudomonas aeruginosa | To assess potential to disrupt bacterial communication and virulence. | researchgate.netaphrc.orgnih.gov |
Emerging Research Applications and Future Directions for α Costic Acid
Development as Natural Biopesticides and Herbicides
α-Costic acid has demonstrated significant potential as a natural alternative to synthetic pesticides and herbicides. Its bioactivity extends to a range of agricultural pests and problematic plants.
Research has highlighted its efficacy as an acaricide against Varroa destructor, a parasitic mite that poses a significant threat to honey bee (Apis mellifera) colonies. chemfaces.comroyalsocietypublishing.org Studies have shown that α-Costic acid can achieve high mortality rates in these mites without harming the honey bees, suggesting its potential as a safe and effective control agent in apiculture. chemfaces.com Furthermore, its insecticidal properties have been noted against various other pests, including the mosquito Aedes aegypti, a vector for several diseases, and the cowpea seed beetle Callosobruchus maculatus. nih.gov
In the realm of herbicides, α-Costic acid exhibits phytotoxic effects. It has been shown to inhibit the seed germination of parasitic plants like dodder (Cuscuta campestris) and affect the germination of broomrape (Orobanche spp.). nih.govcnr.it The phytotoxicity of α-Costic acid has been studied in tomato plants (Solanum lycopersicum), where it was observed to inhibit seedling growth and cause chlorosis and necrotic lesions. nih.gov These herbicidal properties position α-Costic acid as a candidate for the development of bio-based weed management solutions. nih.govresearchgate.net
Beyond its direct effects on pests and weeds, α-Costic acid has also shown promise as a biofungicide. It is active against fungal strains such as Penicillium roqueforti and Aspergillus niger, which are known contaminants of food products. chemfaces.comcnr.it
Table 1: Documented Biocidal Activities of α-Costic Acid
| Target Organism | Activity | Reference |
|---|---|---|
| Varroa destructor (mite) | Acaricidal | chemfaces.comroyalsocietypublishing.org |
| Aedes aegypti (mosquito) | Insecticidal | nih.gov |
| Callosobruchus maculatus (beetle) | Insecticidal | nih.gov |
| Rhipicephalus annulatus (tick) | Acaricidal | nih.gov |
| Cuscuta campestris (dodder) | Herbicidal (inhibits seed germination) | nih.gov |
| Orobanche spp. (broomrape) | Herbicidal (stimulates seed germination) | nih.gov |
| Penicillium roqueforti | Fungicidal | chemfaces.comcnr.it |
Applications in Biodegradable Polymer Modification
The unique chemical structure of α-Costic acid also lends itself to applications in material science, particularly in the modification of biodegradable polymers.
Functional Additive and Plasticizer in Poly(lactic acid) (PLA) Systems
α-Costic acid has been investigated as a natural, bio-based additive for Poly(lactic acid) (PLA), a widely used biodegradable thermoplastic. researchgate.netcnr.it Its role as a plasticizer is particularly noteworthy. When incorporated into PLA, α-Costic acid can increase the mobility of the polymer chains, which in turn lowers the glass transition temperature of the material. researchgate.netresearchgate.net This plasticizing effect helps to improve the flexibility and processability of PLA, addressing some of its inherent brittleness. researchgate.netresearchgate.net The use of a natural additive like α-Costic acid is a significant step towards creating entirely bio-based and biodegradable polymer systems. cnr.it
Influence on Physicochemical and Mechanical Properties of Polymer Composites
The addition of α-Costic acid to PLA composites has a measurable impact on their physicochemical and mechanical properties. Research has shown that strong physical interactions, including hydrogen bonding, occur between the polymer matrix and α-Costic acid. researchgate.netcnr.it This interaction is crucial for the effective modification of the polymer's properties.
Microscopic analysis has revealed good embedding of α-Costic acid particles within the PLA matrix. researchgate.net Thermogravimetric analysis (TGA) has shown a single broad degradation profile for the PLA/α-Costic acid system, indicating a significant physical interaction between the components. researchgate.netcnr.it Furthermore, the inclusion of α-Costic acid has been found to enhance the surface wettability of PLA. researchgate.netcnr.it While it can act as a plasticizer to improve tensile strength and strain at break, it's also been noted that its incorporation can sometimes lead to a slight hydrolysis of the polymer matrix. researchgate.net
Table 2: Effects of α-Costic Acid on PLA Properties
| Property | Effect of α-Costic Acid Addition | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Decreased | researchgate.netcnr.it |
| PLA Chain Mobility | Increased | researchgate.net |
| Tensile Strength | Improved | researchgate.net |
| Strain at Break | Improved | researchgate.net |
Exploration of Novel Agro-Chemical Applications and Strategies for Resistance Management
The development of resistance to conventional pesticides is a major challenge in agriculture. ahdb.org.uk Natural compounds like α-Costic acid offer novel modes of action that can be integrated into resistance management strategies. By alternating or combining synthetic pesticides with biopesticides derived from α-Costic acid, it may be possible to slow the evolution of resistance in pest populations. ahdb.org.uk
Further research is needed to explore the full spectrum of its agro-chemical applications. This includes investigating its efficacy against a broader range of plant pathogens and insect pests, as well as understanding its behavior and persistence in different agricultural environments. Formulating α-Costic acid into controlled-release systems, such as biodegradable polymer matrices, could enhance its stability and effectiveness as a crop protection agent. researchgate.net
Advanced Methodologies for Enhanced Biosynthesis and Sustainable Derivatization
To make α-Costic acid a viable commercial product, efficient and sustainable production methods are essential. Research into the biosynthesis of sesquiterpenoids in plants like chicory provides a foundation for understanding the enzymatic pathways involved in the formation of costunolide (B1669451), a related compound. nih.gov The biosynthesis in maize involves the terpene synthase ZmTps21, which produces β-selinene, a precursor to β-costic acid. nih.gov Understanding these pathways is the first step toward enhancing the production of α-Costic acid through metabolic engineering in microbial or plant-based systems.
Sustainable derivatization of α-Costic acid is another promising research avenue. Chemical modification of the α-Costic acid molecule can lead to new compounds with enhanced or novel bioactivities. For example, simple and efficient synthetic processes have been developed to convert α-Costic acid to its isomer, γ-Costic acid, and other derivatives. tandfonline.com These synthetic efforts open the door to creating a library of related compounds for screening and development.
Comprehensive Mechanistic Elucidation of Observed Bioactivities at a Molecular Level
A deeper understanding of how α-Costic acid exerts its biological effects at the molecular level is crucial for its targeted application. In the context of its phytotoxicity, research has shown that α-Costic acid induces oxidative stress in plant cells. nih.gov This involves the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide and singlet oxygen, in mitochondria and chloroplasts. nih.gov This oxidative stress leads to cellular damage, including ion leakage, chlorophyll (B73375) depletion, and membrane lipid peroxidation, ultimately resulting in cell death associated with autophagy. nih.gov
The acaricidal mechanism against Varroa destructor is attributed to the disruption of the mite's physiological processes. Molecular docking studies have also been employed to investigate the potential inhibitory activity of α-Costic acid and its derivatives against bacterial enzymes, providing insights into its antibacterial mechanism. tandfonline.com Further research is needed to fully elucidate the specific molecular targets and signaling pathways affected by α-Costic acid in different organisms. This knowledge will be invaluable for optimizing its use and developing new applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying alpha-Costic acid in plant extracts?
- Methodology :
-
Chromatographic separation : Use High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column. Optimize mobile phase composition (e.g., acetonitrile:water gradient) to resolve this compound from co-eluting compounds .
-
Quantification : Prepare a standard calibration curve using purified this compound (≥95% purity). Validate linearity (R² ≥0.99) and limit of detection (LOD) via serial dilutions. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
-
Data validation : Perform triplicate runs and statistical analysis (e.g., %RSD <5% for precision).
- Example Data Table :
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile:H₂O (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.3 ± 0.2 min |
Q. How can researchers optimize solvent extraction methods for this compound from natural sources?
- Methodology :
- Solvent selection : Test polar (e.g., methanol, ethanol) and non-polar solvents (e.g., hexane) to determine solubility. Use Soxhlet extraction for exhaustive recovery.
- Optimization : Apply Response Surface Methodology (RSM) to evaluate variables (solvent ratio, temperature, time). Use Central Composite Design (CCD) to model interactions and identify optimal yield conditions .
- Validation : Confirm efficiency via mass balance calculations and comparison with literature protocols.
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s reported bioactivity, and how can conflicting data across studies be resolved?
- Methodology :
- Systematic review : Follow PRISMA guidelines to aggregate in vitro and in vivo studies. Assess bias using tools like ROBINS-I for non-randomized studies .
- Mechanistic assays : Conduct dose-response experiments (e.g., IC₅₀ for antimicrobial activity) with positive/negative controls. Use siRNA knockdown or CRISPR-Cas9 models to validate target pathways.
- Data contradiction resolution : Perform meta-analysis to quantify heterogeneity (I² statistic). Stratify studies by model system (e.g., cell lines vs. animal models) to identify confounding variables .
Q. How can researchers design experiments to investigate this compound’s acid-base behavior in biological systems?
- Methodology :
- Titration studies : Use potentiometric titration to determine pKa values. Prepare solutions in physiologically relevant buffers (e.g., PBS, pH 7.4) and monitor protonation states via UV-Vis spectroscopy .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electron density and reactive sites. Compare with experimental data to validate models .
- Biological relevance : Assess membrane permeability via PAMPA assays at varying pH levels to correlate acid-base properties with bioavailability .
Q. What strategies are effective for synthesizing this compound derivatives with enhanced stability or activity?
- Methodology :
- Synthetic routes : Employ regioselective esterification or amidation at hydroxyl/carboxyl groups. Use catalysts like DMAP or EDC/NHS for coupling reactions .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Structure-Activity Relationship (SAR) : Screen derivatives in target-specific assays (e.g., enzyme inhibition) and apply multivariate analysis (e.g., PCA) to identify critical functional groups .
Data Contradiction Analysis Framework
- Step 1 : Compile datasets from primary studies and annotate variables (e.g., sample source, assay type).
- Step 2 : Apply statistical tests (ANOVA, Fisher’s exact test) to assess significance of discrepancies.
- Step 3 : Use sensitivity analysis to rank variables by influence on outcomes (e.g., extraction method contributes 40% variance in yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
